molecular formula C17H14N2O5S B2440135 3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide CAS No. 896366-72-6

3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide

Cat. No.: B2440135
CAS No.: 896366-72-6
M. Wt: 358.37
InChI Key: BYZOFRLYHSMDKQ-UHFFFAOYSA-N
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Description

3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide is a complex organic compound that belongs to the benzofuran class of compounds. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Future Directions

Given the wide range of biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research may focus on discovering new synthetic methods, exploring their biological activities, and developing new drugs based on these compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the use of 8-aminoquinoline directed C–H arylation followed by transamidation chemistry . The process begins with the installation of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold using palladium catalysis. This is followed by a one-pot, two-step transamidation procedure to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the high efficiency and modularity of the synthetic strategy mentioned above make it a viable option for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for arylation and various oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, arylation reactions typically result in C3-substituted benzofuran derivatives .

Mechanism of Action

The mechanism of action of 3-(2-(Methylsulfonyl)benzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, leading to its diverse biological activities . The exact molecular targets and pathways involved in its action are still under investigation.

Properties

IUPAC Name

3-[(2-methylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O5S/c1-25(22,23)13-9-5-3-7-11(13)17(21)19-14-10-6-2-4-8-12(10)24-15(14)16(18)20/h2-9H,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZOFRLYHSMDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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